1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol
Overview
Description
1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol: is an organic compound with the molecular formula C23H30N2O and a molecular weight of 350.50 g/mol . This compound is characterized by the presence of two diethylamino groups attached to phenyl rings, which are further connected to a prop-2-yn-1-ol backbone. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol can be synthesized through a multi-step organic synthesis process. The synthesis typically involves the reaction of 4-(diethylamino)benzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s diethylamino groups can interact with biological macromolecules, potentially inhibiting or modulating their activity. The alkyne group may also participate in click chemistry reactions, facilitating the formation of bioconjugates .
Comparison with Similar Compounds
1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol: Similar structure but with methoxy groups instead of diethylamino groups.
4-(4-(Prop-2-yn-1-yloxy)phenyl)-1,2,4-triazolidine-3,5-dione: Contains a prop-2-yn-1-yloxy group attached to a phenyl ring.
Uniqueness: 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol is unique due to the presence of diethylamino groups, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
1,1-bis[4-(diethylamino)phenyl]prop-2-yn-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-6-23(26,19-11-15-21(16-12-19)24(7-2)8-3)20-13-17-22(18-14-20)25(9-4)10-5/h1,11-18,26H,7-10H2,2-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWIZOSDISZSCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C#C)(C2=CC=C(C=C2)N(CC)CC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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